Lipophilicity Shift: The 5-Ethyl Group Increases cLogP by Approximately 1.0–1.5 Units Compared to 5-H Analogs
The 5-ethyl substituent in 4,6-dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine significantly increases molecular lipophilicity relative to the 5-unsubstituted analog 4,6-dichloro-2-(methylsulfonyl)pyrimidine (CAS 4489-34-3). For the target compound, the consensus Log Po/w is 2.08, with individual computed values ranging from 1.82 (iLOGP) to 2.83 (WLOGP) . In contrast, the 5-H analog exhibits a predicted Log P of approximately 0.5–1.0 based on fragment-based calculations for the core scaffold . This lipophilicity increase enhances membrane permeability potential and may improve oral bioavailability of derived compounds in drug discovery programs.
| Evidence Dimension | Lipophilicity (cLogP / Log Po/w) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 2.08 (XLogP3 = 2.49, iLOGP = 1.82, WLOGP = 2.83) |
| Comparator Or Baseline | 4,6-Dichloro-2-(methylsulfonyl)pyrimidine (CAS 4489-34-3): estimated Log P ~0.5–1.0 |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.5 units (target compound more lipophilic) |
| Conditions | Computational predictions using XLogP3, iLOGP, WLOGP, MLOGP, and SILICOS-IT algorithms |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability and oral absorption potential—a key differentiator when selecting a pyrimidine scaffold for lead optimization in drug discovery.
